molecular formula C4H3I2N3 B1589470 4,6-Diiodopyrimidin-5-amine CAS No. 454685-58-6

4,6-Diiodopyrimidin-5-amine

Cat. No. B1589470
M. Wt: 346.9 g/mol
InChI Key: YKCUYWBKUSVPSM-UHFFFAOYSA-N
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Description

4,6-Diiodopyrimidin-5-amine is a chemical compound with the CAS Number: 454685-58-6 . It has a molecular weight of 346.9 and its IUPAC name is 4,6-diiodo-5-pyrimidinamine . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 4,6-Diiodopyrimidin-5-amine is 1S/C4H3I2N3/c5-3-2 (7)4 (6)9-1-8-3/h1H,7H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4,6-Diiodopyrimidin-5-amine is a powder in physical form . It should be stored at a temperature of 4°C . The compound is shipped at normal temperature .

Scientific Research Applications

Antimicrobial Properties

4,6-Diiodopyrimidin-5-amine and its derivatives exhibit significant antimicrobial properties. For instance, certain novel 5,6-disubstituted 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones, which are structurally related to 4,6-diiodopyrimidin-5-amine, have been synthesized and shown to possess antimicrobial potential against both Gram-positive bacteria and pathogenic fungi (Attia, Kansoh, & El‐Brollosy, 2014).

Enzyme Inhibition

Derivatives of 4,6-diiodopyrimidin-5-amine have been investigated for their enzyme inhibitory activities. For example, dipyrimido[4,5-b:5,4-e][1,4] thiazine derivatives synthesized from related compounds showed significant inhibitory activity on soybean 15-lipoxygenase, an enzyme involved in the metabolism of fatty acids (Karimian et al., 2015).

Role in Kinase Inhibition

2,4-Disubstituted-5-fluoropyrimidines, chemically related to 4,6-diiodopyrimidin-5-amine, have been studied for their potential as kinase inhibitors. Kinase inhibitors are significant in cancer treatment as they can regulate the activity of enzymes responsible for cell growth and division (Wada et al., 2012).

Antihypertensive Activity

Certain pyrimidine derivatives, including those structurally similar to 4,6-diiodopyrimidin-5-amine, have been evaluated for their antihypertensive activity. They have been shown to effectively lower blood pressure levels in hypertensive rats (Bennett et al., 1981).

Synthesis and Characterization

The synthesis and characterization of pyrimidine derivatives, including those similar to 4,6-diiodopyrimidin-5-amine, are crucial for understanding their properties and potential applications in various fields like medicinal chemistry and materials science (McKeveney, Quinn, Janssen, & Healy, 2004).

Safety And Hazards

The safety information for 4,6-Diiodopyrimidin-5-amine includes several hazard statements such as H302, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

4,6-diiodopyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3I2N3/c5-3-2(7)4(6)9-1-8-3/h1H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCUYWBKUSVPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3I2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473304
Record name 4,6-diiodopyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Diiodopyrimidin-5-amine

CAS RN

454685-58-6
Record name 4,6-diiodopyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Oguro, N Miyamoto, T Takagi, K Okada… - Bioorganic & medicinal …, 2010 - Elsevier
We have recently reported the discovery of pyrrolo[3,2-d]pyrimidine derivatives 1a and 1b as potent triple inhibitors of vascular endothelial growth factor receptor (VEGFR), platelet-…
Number of citations: 35 www.sciencedirect.com

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